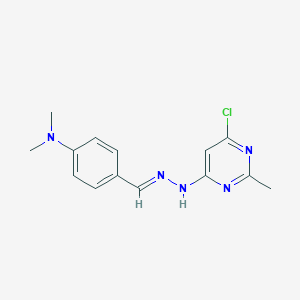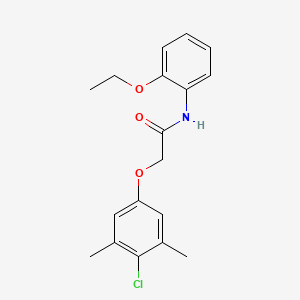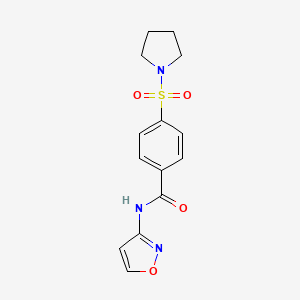
4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as DMACCPH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazone derivative of pyrimidine and has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood, but several studies have suggested that it induces cell death by disrupting the mitochondrial membrane potential and activating caspases. 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been reported to inhibit the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to inhibit angiogenesis, which is the formation of new blood vessels, by suppressing the expression of vascular endothelial growth factor (VEGF).
Vorteile Und Einschränkungen Für Laborexperimente
4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has several advantages for use in laboratory experiments. It is a stable and relatively easy to synthesize compound, which makes it a useful tool for studying the mechanism of action of various drugs and chemicals. However, 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone also has some limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for research on 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One potential area of research is in the development of 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone-based anticancer drugs. Several studies have reported promising results in preclinical studies, and further research is needed to optimize the pharmacokinetic and pharmacodynamic properties of 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone.
Another area of research is in the development of 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone-based imaging agents for the diagnosis and monitoring of cancer. 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to accumulate selectively in cancer cells, and this property can be exploited for the development of imaging agents that can detect the presence of cancer cells in vivo.
Conclusion:
In conclusion, 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is a promising chemical compound that has shown potential applications in various fields of scientific research. Its anticancer properties and mechanism of action have been extensively studied, and further research is needed to optimize its use in laboratory experiments and to develop 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone-based drugs and imaging agents for clinical use.
Synthesemethoden
The synthesis of 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the reaction of 6-chloro-2-methyl-4-pyrimidinyl hydrazine with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a pure and stable compound. The synthesis of 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been reported in several research articles, and various modifications have been made to optimize the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of medicinal chemistry, where 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been investigated for its anticancer properties. Several studies have reported that 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone exhibits potent cytotoxic activity against various cancer cell lines, including leukemia, breast cancer, and lung cancer.
Eigenschaften
IUPAC Name |
6-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5/c1-10-17-13(15)8-14(18-10)19-16-9-11-4-6-12(7-5-11)20(2)3/h4-9H,1-3H3,(H,17,18,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFADNHPRVBCMD-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5790271.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5790280.png)

![3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B5790289.png)

![7-hydroxy-1,3-dimethyl-6-(1-naphthyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5790299.png)




